Z-Cys(Bzl)-OH
Overview
Description
Z-Cys(Bzl)-OH, also known as Nα-Z-S-benzyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group of cysteine. The Z (benzyloxycarbonyl) group protects the amino group, while the benzyl group protects the thiol group, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Cys(Bzl)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The thiol group is then protected by benzylation, which involves reacting the intermediate with benzyl bromide in the presence of a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Z-Cys(Bzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Z and benzyl protecting groups can be removed under specific conditions to yield free cysteine.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form thioethers.
Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are important in the formation of disulfide bonds in peptides and proteins.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon is used as a catalyst for the removal of the Z group.
Sodium in Liquid Ammonia: Used for the removal of the benzyl group.
Electrophiles: Such as alkyl halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Free Cysteine: Obtained after deprotection of this compound.
Thioethers: Formed from substitution reactions.
Disulfides: Formed from oxidation reactions.
Scientific Research Applications
Z-Cys(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Protein Engineering: Used in the modification and engineering of proteins to study their structure and function.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the conjugation of peptides and proteins with other molecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The primary function of Z-Cys(Bzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Z group prevents unwanted reactions at the amino group, while the benzyl group protects the thiol group. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting groups can be removed under specific conditions to yield the desired peptide or protein.
Comparison with Similar Compounds
Z-Cys(Bzl)-OH is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:
Fmoc-Cys(Bzl)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Boc-Cys(Bzl)-OH: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
Ac-Cys(Bzl)-OH: Uses the acetyl (Ac) group for amino protection.
Each of these compounds offers different advantages in terms of stability, ease of removal, and compatibility with various synthetic methods. This compound is particularly valued for its stability and ease of removal under mild conditions .
Properties
IUPAC Name |
3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPNWHGYKFXQNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-18-9 | |
Record name | NSC164669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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